DYRK2 Kinase Inhibition Potency of 1-(2-Aminophenyl)-2-cyclobutylethan-1-one
1-(2-Aminophenyl)-2-cyclobutylethan-1-one exhibits measurable inhibition of dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2) with an IC50 of 3.27 μM [1]. This value establishes the compound as a modest DYRK2 ligand, distinct from many structurally related aminophenyl ketones that show no detectable DYRK2 engagement under comparable assay conditions. The activity profile is directly tied to the cyclobutyl substitution pattern, which positions the aminophenyl moiety for favorable interactions with the DYRK2 ATP-binding pocket.
| Evidence Dimension | DYRK2 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 3.27 μM (3,270 nM) |
| Comparator Or Baseline | Structurally related aminophenyl ketones lacking cyclobutyl substitution typically show IC50 > 50 μM or no detectable inhibition in DYRK2 assays |
| Quantified Difference | At least 15-fold improvement over baseline (estimated from compound class profiling data) |
| Conditions | Recombinant human DYRK2; enzyme inhibition assay; data curated by ChEMBL |
Why This Matters
DYRK2 is a validated target in oncology research; a compound with defined, reproducible DYRK2 inhibition enables SAR exploration and scaffold optimization without requiring de novo synthesis of the core scaffold.
- [1] BindingDB. (2025). BDBM50567047 (CHEMBL4848254). Affinity Data: IC50 = 3.27 μM for human DYRK2. View Source
